4-Chloro-3,5-dimethylphenethyl acetate
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Overview
Description
4-Chloro-3,5-dimethylphenethyl acetate is an organic compound with the molecular formula C12H15ClO2 and a molecular weight of 226.7 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by its chloro and dimethyl substitutions on the phenethyl acetate structure, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylphenethyl acetate typically involves the acetylation of 4-Chloro-3,5-dimethylphenethyl alcohol. One common method includes the reaction of 4-Chloro-3,5-dimethylphenethyl alcohol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dimethylphenethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetate ester back to the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 4-Chloro-3,5-dimethylbenzoic acid or 4-Chloro-3,5-dimethylacetophenone.
Reduction: Formation of 4-Chloro-3,5-dimethylphenethyl alcohol.
Substitution: Formation of various substituted phenethyl acetates, depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3,5-dimethylphenethyl acetate is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: In the development of bioactive compounds and studying their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethylphenethyl acetate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: A related compound with similar structural features but different functional groups.
3,5-Dimethylphenethyl acetate: Lacks the chloro substitution, resulting in different chemical properties.
4-Chloro-3,5-dimethylbenzyl acetate: Similar structure but with a benzyl group instead of a phenethyl group.
Uniqueness
4-Chloro-3,5-dimethylphenethyl acetate is unique due to its specific combination of chloro and dimethyl substitutions on the phenethyl acetate structure. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenyl)ethyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-8-6-11(4-5-15-10(3)14)7-9(2)12(8)13/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXFJNMZAIAJIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)CCOC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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